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molecular formula C7H6N2O3S B1214450 6-Aminosaccharin CAS No. 22094-62-8

6-Aminosaccharin

Cat. No. B1214450
M. Wt: 198.2 g/mol
InChI Key: SSRKZHLPNHLAKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08551981B2

Procedure details

To a solution of 6-amino-1,2-benzisothiazol-3(2H)-one-1,1-dioxide (7.0 g, 35 mmol, Preparation #1) in concentrated HCl (80 mL) was added zinc dust (19.0 g, 292 mmol), in portions over about 30 min while maintaining the temperature below about 70° C. The mixture was stirred at rt for about 3 h. The mixture was basified with a solution of saturated aqueous NaHCO3 (50 mL), then with solid NaHCO3 (pH=7). The mixture was added to EtOAc (100 mL), filtered and the filtrate was extracted with EtOAc (3×150 mL). The organic phases were combined, washed with brine (3×150 mL), dried over MgSO4, filtered and concentrated under reduced pressure to give a solid. The residue from filtration was triturated with EtOAc (2×200 mL) and filtered. The organic phases were combined, dried over MgSO4, filtered and concentrated under reduced pressure to give a solid. All the solids were dissolved in MeOH, combined and then concentrated to give 1,1-dioxo-2,3-dihydro-1H-1lambda*6*-benzo[d]isothiazol-6-ylamine (5.7 g, 88%): 1H NMR (DMSO-d6) δ 7.54 (s, 1H), 7.14 (d, J=8.5 Hz, 1H), 6.83 (dd, J=2.5, 2.0 Hz, 1H), 6.79 (d, J=1.5 Hz, 1H), 5.81 (s, 2H), 4.18 (s, 2H).
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
19 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:13]=[CH:12][C:5]2[C:6](=O)[NH:7][S:8](=[O:10])(=[O:9])[C:4]=2[CH:3]=1.C([O-])(O)=O.[Na+].CCOC(C)=O>Cl.CO.[Zn]>[O:9]=[S:8]1(=[O:10])[C:4]2[CH:3]=[C:2]([NH2:1])[CH:13]=[CH:12][C:5]=2[CH2:6][NH:7]1 |f:1.2|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
NC1=CC2=C(C(NS2(=O)=O)=O)C=C1
Name
Quantity
80 mL
Type
solvent
Smiles
Cl
Name
Quantity
19 g
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
CCOC(=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for about 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
in portions over about 30 min while maintaining the temperature below about 70° C
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with EtOAc (3×150 mL)
WASH
Type
WASH
Details
washed with brine (3×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a solid
FILTRATION
Type
FILTRATION
Details
The residue from filtration
CUSTOM
Type
CUSTOM
Details
was triturated with EtOAc (2×200 mL)
FILTRATION
Type
FILTRATION
Details
filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a solid
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
O=S1(NCC2=C1C=C(C=C2)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.7 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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